2-(Tert-butoxy)-5-methylaniline
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Overview
Description
2-(Tert-butoxy)-5-methylaniline is an organic compound characterized by a benzene ring substituted with a tert-butoxy group at the second position and a methyl group at the fifth position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxy)-5-methylaniline typically involves the following steps:
Bromination: The starting material, aniline, is brominated to form 2-bromoaniline.
Nucleophilic Substitution: The bromo group is substituted with a tert-butoxy group using tert-butanol in the presence of a base such as potassium carbonate.
Methylation: The resulting compound is then methylated using methyl iodide to introduce the methyl group at the fifth position.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Tert-butoxy)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitro compound.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Typical reducing agents are iron and hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions are often carried out using Lewis acids like aluminum chloride.
Major Products Formed:
Nitro Compound: 2-(Tert-butoxy)-5-methylnitrobenzene
Amine: 2-(Tert-butoxy)-5-methylbenzenamine
Substituted Benzene Derivatives: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
2-(Tert-butoxy)-5-methylaniline is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Tert-butoxy)-5-methylaniline exerts its effects involves its interaction with molecular targets and pathways. The tert-butoxy group enhances the compound's stability and reactivity, while the methyl group influences its binding affinity to biological targets.
Comparison with Similar Compounds
2-(Tert-butoxy)aniline: Similar structure but lacks the methyl group.
2-Methylaniline: Similar structure but lacks the tert-butoxy group.
5-Methylaniline: Similar structure but lacks the tert-butoxy group.
Uniqueness: 2-(Tert-butoxy)-5-methylaniline is unique due to the combination of the tert-butoxy and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
5-methyl-2-[(2-methylpropan-2-yl)oxy]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-6-10(9(12)7-8)13-11(2,3)4/h5-7H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEQBNWNYUHZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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